![molecular formula C10H18N2O B2492539 1-(2,8-二氮杂螺[4.5]癸烷-2-基)乙酮 CAS No. 870082-43-2](/img/structure/B2492539.png)

1-(2,8-二氮杂螺[4.5]癸烷-2-基)乙酮

描述

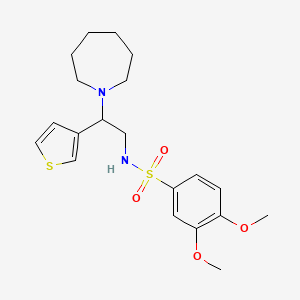

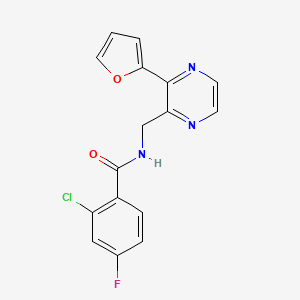

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a chemical compound with the molecular formula C10H18N2O. It has a molecular weight of 182.267 . This compound is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis

The molecular structure of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is based on a spirocyclic scaffold . The structure–activity relationship showed that the anti-ulcer activity was more pronounced in 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives containing a shorter aliphatic amine in the 4-position .Chemical Reactions Analysis

The compound has been found to exhibit anti-ulcer activity comparable with that of omeprazole . It has also been identified as a potent RIPK1 kinase inhibitor .Physical And Chemical Properties Analysis

The product is a yellow oily liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved sources.科学研究应用

抗高血压活性

1-(2,8-二氮杂螺[4.5]癸烷-2-基)乙酮衍生物表现出显著的抗高血压特性。一项研究合成了43种新化合物,其中一些在大鼠中显示出强效的抗高血压活性。这些化合物,特别是在4位取代的化合物,被发现是α-肾上腺素受体阻滞剂,对α1-和α2-肾上腺素受体具有不同的特异性(Caroon et al., 1981)。

放射防护特性

这种化合物已被评估其作为放射防护剂的潜力。一项研究制备了7,10-乙烯-1-硫-4,7-二氮杂螺[4.5]癸烷二盐酸盐,一种相关化合物,并发现其对小鼠对致命剂量X射线的保护效果(Shapiro et al., 1968)。

Tachykinin NK2受体拮抗剂

与1-(2,8-二氮杂螺[4.5]癸烷-2-基)乙酮衍生物相关的化合物显示出作为Tachykinin NK2受体拮抗剂的潜力,可能有助于治疗支气管痉挛。这些化合物表现出对NK2受体的强效和选择性抑制,而不是对NK1受体(Smith et al., 1995)。

CCR4拮抗剂

这种化合物的一些衍生物已被合成为有效的CCR4拮抗剂,结合到细胞外变构位点。这些拮抗剂已显示出诱导CCR4内吞的能力,这是化学受体的小分子拮抗剂通常不具备的特征(Shukla et al., 2016)。

肌胆碱能激动剂

一系列相关化合物被合成并作为肌胆碱能受体激动剂进行测试。特别是一种化合物显示出作为选择性M1激动剂的潜力,有可能逆转认知障碍,尽管在低剂量下也表现出外周效应(Ishihara et al., 1992)。

超分子排列

对这种化合物衍生物的分子和晶体结构的研究为超分子排列和取代基在这些排列中的作用提供了见解(Graus et al., 2010)。

T型钙通道拮抗剂

2,8-二氮杂螺[4.5]癸烷-1-酮衍生物已被探索为T型钙通道抑制剂,显示出一定的选择性作用,优于L型钙通道。这项研究旨在拟合T型药理模型(Fritch & Krajewski, 2010)。

胆碱能活性

另一系列8-取代衍生物被合成用于胆碱能活性测定。然而,与肌胆碱能药物RS-86相比,这些化合物显示出缺乏显著的胆碱能特性(Cignarella et al., 1993)。

作用机制

Target of Action

The primary target of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . This pathway is recognized as an important driver in various inflammatory diseases .

Mode of Action

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . This results in the prevention of programmed lytic cell death, which is a key driver in various inflammatory diseases .

Result of Action

The inhibition of RIPK1 by 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone leads to a significant anti-necroptotic effect in U937 cells, a model for necroptosis . This suggests that the compound could be employed as a lead compound for further structural optimization of RIPK1 inhibitors .

属性

IUPAC Name |

1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOBMZWYRYMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(C1)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)